molecular formula C7H13NO7S B2769366 Methyl 3-(methylsulfonimidoyl)propanoate;oxalic acid CAS No. 2248353-56-0

Methyl 3-(methylsulfonimidoyl)propanoate;oxalic acid

Cat. No.: B2769366
CAS No.: 2248353-56-0
M. Wt: 255.24
InChI Key: NQKYFPQLVWPTMM-UHFFFAOYSA-N
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Description

Methyl 3-(methylsulfonimidoyl)propanoate;oxalic acid is a compound that combines the properties of a sulfonimidoyl group and an oxalic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(methylsulfonimidoyl)propanoate;oxalic acid typically involves the reaction of methyl 3-(methylsulfonimidoyl)propanoate with oxalic acid. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained. The process may involve the use of catalysts or other reagents to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and precise control of reaction parameters. The use of automated systems and advanced monitoring techniques can help optimize the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(methylsulfonimidoyl)propanoate;oxalic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonimidoyl group to other functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce different functionalized compounds.

Scientific Research Applications

Methyl 3-(methylsulfonimidoyl)propanoate;oxalic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of sulfonyl-containing compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 3-(methylsulfonimidoyl)propanoate;oxalic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonimidoyl group can form covalent bonds with nucleophilic sites on proteins, affecting their function and activity. The oxalic acid moiety may also play a role in chelating metal ions and influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(methylsulfonyl)propanoate: Similar structure but lacks the sulfonimidoyl group.

    Methyl 3-(methylsulfonamido)propanoate: Contains a sulfonamido group instead of sulfonimidoyl.

    Oxalic acid derivatives: Various compounds with oxalic acid moieties but different functional groups.

Uniqueness

Methyl 3-(methylsulfonimidoyl)propanoate;oxalic acid is unique due to the presence of both sulfonimidoyl and oxalic acid groups, which confer distinct chemical properties and reactivity. This combination allows for diverse applications and interactions in chemical and biological systems.

Properties

IUPAC Name

methyl 3-(methylsulfonimidoyl)propanoate;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3S.C2H2O4/c1-9-5(7)3-4-10(2,6)8;3-1(4)2(5)6/h6H,3-4H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKYFPQLVWPTMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCS(=N)(=O)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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